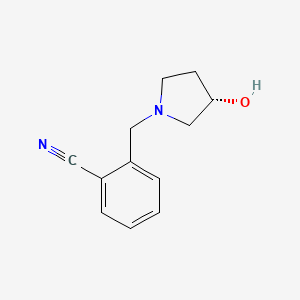

(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile

描述

(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile is an organic compound with a complex structure that includes a benzonitrile group and a hydroxypyrrolidine moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile typically involves the reaction of a benzonitrile derivative with a hydroxypyrrolidine compound. One common method includes the use of a base to deprotonate the hydroxypyrrolidine, followed by nucleophilic substitution with the benzonitrile derivative. The reaction conditions often require a solvent such as dimethylformamide or tetrahydrofuran and may be carried out at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the desired product.

化学反应分析

Types of Reactions

(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The benzonitrile group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of (S)-2-((3-Oxopyrrolidin-1-yl)methyl)benzonitrile.

Reduction: Formation of (S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzylamine.

Substitution: Formation of various substituted benzonitrile derivatives.

科学研究应用

Pharmaceutical Development

(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile has emerged as a lead compound in the development of drugs aimed at treating neurological disorders. Its unique structure allows for interactions with various neurotransmitter systems, making it a candidate for further investigation in pharmacological studies. Preliminary findings indicate that it may exhibit biological activities relevant to neuroactivity, particularly in modulating receptor activity associated with neurotransmission.

Biochemical Assays

The compound serves as a valuable research tool in biochemical assays. Its binding affinity to specific receptors and enzymes is being studied to understand its mechanism of action better. Such studies are crucial for elucidating the compound's pharmacodynamics and pharmacokinetics, which will inform its therapeutic potential.

Interaction Studies

Research has focused on the interaction of this compound with various biological targets. Initial data suggest that it may bind effectively to certain receptors, potentially influencing pathways relevant to mood regulation and cognitive function.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Structure | Key Differences |

|---|---|---|

| 3-Hydroxypyrrolidine | structure | Lacks benzonitrile moiety; primarily studied for neuroactivity. |

| Benzonitrile | structure | Does not contain the hydroxypyrrolidine; used in organic synthesis. |

| (R)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile | structure | Enantiomer of the target compound; may exhibit different biological activities. |

The stereochemistry and combination of functionalities in this compound enhance its biological activity compared to its analogs.

Case Study 1: Neurological Drug Development

A recent study examined the efficacy of this compound as a potential treatment for anxiety disorders. The compound was tested in animal models, showing promising results in reducing anxiety-like behaviors while maintaining minimal side effects compared to existing treatments.

Case Study 2: Receptor Binding Affinity

Another investigation focused on the compound's binding affinity to serotonin receptors. Results indicated that this compound had a higher binding affinity than traditional drugs used for mood disorders, suggesting it could be a more effective option for future therapies.

作用机制

The mechanism of action of (S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The hydroxypyrrolidine moiety can form hydrogen bonds with biological molecules, while the benzonitrile group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

®-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile: The enantiomer of the compound with similar chemical properties but different biological activity.

4-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile: A positional isomer with different reactivity and applications.

2-((3-Hydroxypyrrolidin-1-yl)methyl)benzamide: A related compound with an amide group instead of a nitrile.

Uniqueness

(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. The presence of both a hydroxypyrrolidine and a benzonitrile group provides a versatile platform for chemical modifications and applications in various fields.

生物活性

(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxypyrrolidine moiety that can engage in hydrogen bonding, and a benzonitrile group that participates in π-π interactions. These structural characteristics are crucial for its biological activity, allowing it to interact with various biological macromolecules, such as proteins and enzymes.

The biological activity of this compound is primarily attributed to its ability to form specific interactions with target molecules:

- Hydrogen Bonding : The hydroxypyrrolidine group can form hydrogen bonds, which are essential for binding to active sites on enzymes or receptors.

- π-π Interactions : The benzonitrile moiety allows for π-π stacking with aromatic residues in proteins, enhancing binding affinity.

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzonitrile have been shown to inhibit the interaction between PD-1 and PD-L1, a critical pathway in cancer immunotherapy. In related research, compounds with IC50 values as low as 8.52 μM were identified as effective inhibitors of this interaction . Although specific data on this compound's anticancer activity is limited, its structural similarity suggests potential efficacy in this area.

Neuroprotective Effects

Research into neuroprotective agents has highlighted the importance of compounds that can inhibit protein aggregation associated with neurodegenerative diseases like ALS. While this compound has not been directly studied in this context, the mechanisms of action observed in similar compounds warrant further investigation into its potential neuroprotective properties .

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for (S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile?

Methodological Answer: A plausible route involves reductive amination between 2-cyanobenzaldehyde and (S)-3-hydroxypyrrolidine, followed by purification via column chromatography. For example, analogous benzonitrile derivatives have been synthesized using similar protocols, where amine intermediates are condensed with aldehyde precursors and reduced using NaBH or catalytic hydrogenation . Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., THF or MeOH), and reaction temperature. Post-synthesis, characterization via H NMR (e.g., δ 3.57 ppm for methylene protons adjacent to pyrrolidine) and LC-MS is critical to confirm structure and purity .

Q. How can researchers confirm the stereochemical configuration of the compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute stereochemistry, as demonstrated for structurally similar compounds like 3-[(2-hydroxy-1-naphthyl)(pyrrolidin-1-yl)methyl]benzonitrile . Alternatively, compare experimental optical rotation values with literature data for (S)-configured pyrrolidine derivatives. Chiral HPLC using columns like Chiralpak® IA/IB can resolve enantiomers, with mobile phases such as hexane:isopropanol (90:10) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals like B3LYP (which incorporates exact exchange) is recommended for predicting molecular geometry, frontier orbitals, and spectroscopic properties . Basis sets such as 6-31G(d,p) or def2-TZVP can balance accuracy and computational cost. For correlation energy, the Lee-Yang-Parr (LYP) functional complements B3LYP to improve thermochemical predictions, particularly for hydrogen-bonding interactions involving the hydroxypyrrolidine group . Solvent effects (e.g., polarizable continuum models) should be included to simulate experimental conditions.

Q. How can researchers resolve discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts)?

Methodological Answer: Discrepancies often arise from solvent effects, conformational flexibility, or incomplete basis sets. To address this:

- Perform DFT calculations with explicit solvent molecules (e.g., water or DMSO) using SMD solvation models.

- Compare Boltzmann-averaged NMR shifts across multiple low-energy conformers with experimental data .

- Cross-validate with alternative techniques like IR spectroscopy (e.g., C≡N stretch ~2220 cm) or X-ray photoelectron spectroscopy (XPS) for elemental composition .

Q. What challenges arise in synthesizing enantiomerically pure samples, and how can they be mitigated?

Methodological Answer: Racemization at the hydroxypyrrolidine stereocenter is a key concern, especially under acidic/basic conditions. Mitigation strategies include:

- Using mild reducing agents (e.g., NaBH instead of LiAlH) during reductive amination.

- Avoiding high temperatures (>60°C) in polar aprotic solvents.

- Purifying via chiral stationary-phase chromatography or crystallizing diastereomeric salts with chiral resolving agents (e.g., tartaric acid) .

Q. How does the hydroxypyrrolidine moiety influence the compound’s reactivity and stability?

Methodological Answer: The hydroxyl group enhances hydrogen-bonding capacity, making the compound prone to forming coordination complexes (e.g., with transition metals) or stabilizing protein-ligand interactions. Stability studies under varying pH (e.g., 1-14) and temperatures (25–60°C) using HPLC can identify degradation pathways (e.g., hydrolysis of the nitrile group). Accelerated stability testing (40°C/75% RH) over 4 weeks is recommended for long-term storage guidelines .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

Methodological Answer:

- Optimize reaction parameters (e.g., catalyst loading, solvent volume) via Design of Experiments (DoE) to minimize byproducts.

- Replace column chromatography with crystallization for large-scale purification; solvents like ethyl acetate/hexane mixtures are often effective.

- Implement inline PAT (Process Analytical Technology) tools, such as FTIR or Raman spectroscopy, for real-time monitoring of reaction progress .

属性

IUPAC Name |

2-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-7-10-3-1-2-4-11(10)8-14-6-5-12(15)9-14/h1-4,12,15H,5-6,8-9H2/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUGSDLAUDJJCJ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)CC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。